

2',3'-Di-O-acetyl-D-uridine molecular weight

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Compound of Interest

Compound Name: 2',3'-Di-O-acetyl-D-uridine

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An In-depth Technical Guide to 2',3'-Di-O-acetyl-D-uridine

This technical guide provides a comprehensive overview of **2',3'-Di-O-acetyl-D-uridine**, a modified pyrimidine nucleoside utilized in various research applications. The document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering detailed information on its physicochemical properties, experimental protocols for its analysis, and its potential biological significance.

Physicochemical Properties

2',3'-Di-O-acetyl-D-uridine is a derivative of the naturally occurring nucleoside, uridine, where acetyl groups are attached at the 2' and 3' positions of the ribose sugar moiety. This modification alters its polarity and can influence its metabolic stability and cell permeability, making it a compound of interest for various biochemical studies.

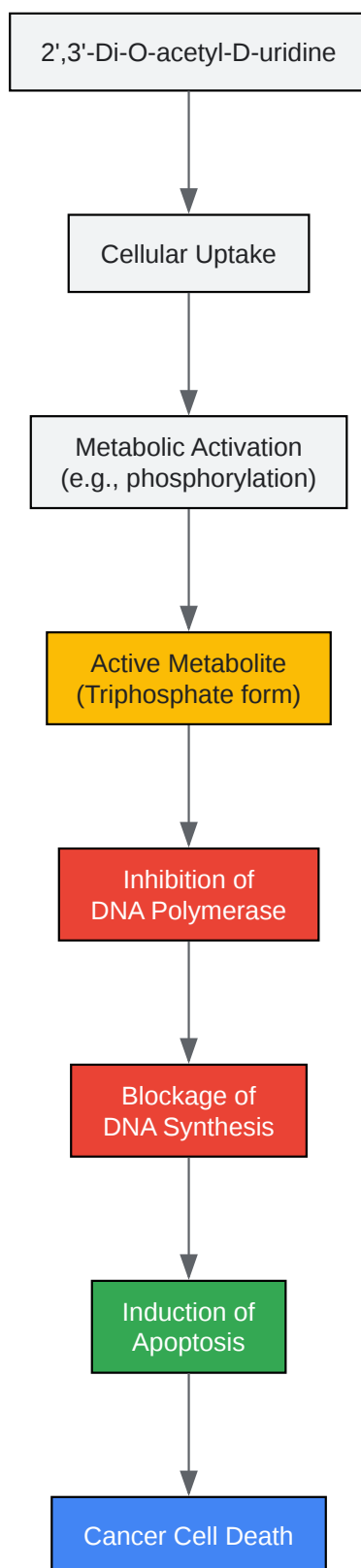
Quantitative Data Summary

The key quantitative properties of **2',3'-Di-O-acetyl-D-uridine** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Weight	328.27 g/mol	[1][2][3]
Molecular Formula	C ₁₃ H ₁₆ N ₂ O ₈	[1][2][3]
IUPAC Name	[(2R,3R,4R,5R)-4-acetyloxy-5-(2,4-dioxypyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate	[1]
CAS Number	29108-90-5	[1][2]
Appearance	White Powder	[3]
Purity	Min. 98 Area-%	[3]

Biological Significance and Potential Applications

2',3'-Di-O-acetyl-D-uridine is classified as a nucleoside analog. Such compounds are of significant interest in drug development, particularly in oncology and virology. While uridine is a fundamental component of RNA, its acetylated derivatives can act as antimetabolites. These analogs can interfere with nucleic acid synthesis, thereby inhibiting the proliferation of rapidly dividing cells, such as cancer cells.[4] The anticancer mechanisms of similar nucleoside analogs often involve the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death).[4]



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Potential Anticancer Mechanism of Action.

Experimental Protocols

The synthesis, purification, and characterization of **2',3'-Di-O-acetyl-D-uridine** involve standard organic chemistry and analytical techniques. Below are detailed methodologies for key experimental procedures.

Synthesis: Acetylation of Uridine

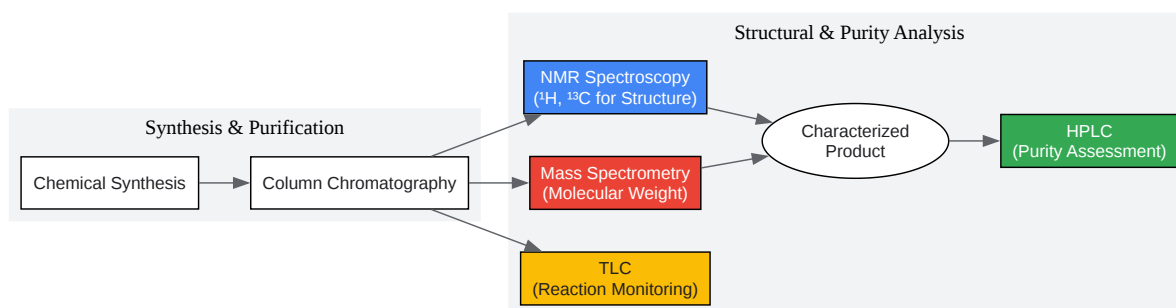
A common method for the preparation of **2',3'-Di-O-acetyl-D-uridine** is the direct acylation of uridine.^[5]

- **Materials:** Uridine, Acetic Anhydride, Dry Pyridine, Dimethylaminopyridine (DMAP) (catalyst), Dichloromethane (DCM), Saturated Sodium Bicarbonate (NaHCO_3) solution, Brine, Anhydrous Sodium Sulfate (Na_2SO_4), Silica Gel for column chromatography.
- **Procedure:**
 1. Dissolve uridine in dry pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
 2. Add a catalytic amount of DMAP to the solution.
 3. Cool the mixture in an ice bath (0 °C).
 4. Add acetic anhydride dropwise to the cooled solution with constant stirring.
 5. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
 6. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
 7. Once the reaction is complete, quench the reaction by slowly adding saturated NaHCO_3 solution.
 8. Extract the aqueous layer with dichloromethane (3x).
 9. Combine the organic layers and wash with saturated NaHCO_3 solution, followed by brine.

10. Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure **2',3'-Di-O-acetyl-D-uridine**.

Characterization and Analysis Workflow

A typical workflow for the complete characterization of the synthesized compound involves multiple analytical techniques to confirm its identity, purity, and structure.



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Workflow for Synthesis and Characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is crucial for the structural elucidation of the molecule, confirming the positions of the acetyl groups.

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 or CD_3OD) in an NMR tube.
- Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

- Data Acquisition:
 - ^1H NMR: Acquire proton NMR spectra to observe chemical shifts and coupling constants of the protons on the ribose and uracil moieties. The presence of two distinct methyl singlets around 2.0-2.2 ppm confirms the two acetyl groups.
 - ^{13}C NMR: Acquire carbon-13 NMR spectra to identify all carbon atoms in the molecule. The carbonyl carbons of the acetyl groups will appear around 170 ppm.
- Data Analysis: Analyze the chemical shifts, integration values, and coupling patterns to confirm the complete structure of **2',3'-Di-O-acetyl-D-uridine**.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and can provide fragmentation data to support the structure.

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Utilize an electrospray ionization (ESI) mass spectrometer. Mass spectrometry is a widely used technique for the analysis of nucleosides.[\[6\]](#)[\[7\]](#)
- Data Acquisition:
 - Acquire the mass spectrum in positive ion mode.
 - The expected molecular ion peak would be $[\text{M}+\text{H}]^+$ at m/z 329.1, $[\text{M}+\text{Na}]^+$ at m/z 351.1, or $[\text{M}+\text{K}]^+$ at m/z 367.1.
- Data Analysis: Confirm that the observed mass-to-charge ratio corresponds to the calculated molecular weight of **2',3'-Di-O-acetyl-D-uridine** (328.27 g/mol).

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to assess the purity of the synthesized compound.

- Instrumentation: A standard HPLC system with a UV detector and a reverse-phase column (e.g., C18) is typically used.
- Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and water (often with a modifier like 0.1% formic acid or ammonium formate) is commonly used.[8][9]
- Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent.
- Analysis:
 1. Inject the sample onto the column.
 2. Monitor the elution profile at a wavelength where the uracil moiety absorbs, typically around 260 nm.
 3. A single major peak indicates a high degree of purity. The area of this peak relative to the total area of all peaks can be used to quantify the purity.

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